REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C1(O)C=CC=CC=1.[OH-].[K+].[O:16]([C:23]1[CH:28]=[C:27]([CH:29]([CH3:31])[CH3:30])[C:26]([NH:32]C(N)=S)=[C:25]([CH:36]([CH3:38])[CH3:37])[CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.BrC1C=C(C(C)C)C(N)=C(C(C)C)C=1>C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Cu+2]>[O:16]([C:23]1[CH:24]=[C:25]([CH:36]([CH3:37])[CH3:38])[C:26]([NH2:32])=[C:27]([CH:29]([CH3:31])[CH3:30])[CH:28]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2,4.5,9.10|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=C(C(=C1)C(C)C)NC(=S)N)C(C)C
|
Name
|
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Cu+2]
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then separated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
ca. 400 g of toluene are removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 700 g of dimethyl formamide
|
Type
|
DISTILLATION
|
Details
|
is distilled off until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
is 140° C
|
Type
|
CUSTOM
|
Details
|
The dimethyl formamide is then removed by vacuum distillation
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with water
|
Type
|
DISTILLATION
|
Details
|
the crude product is purified by vacuum distillation
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |